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Compound of Interest

Compound Name: 4-(5-Phenyl-thiazol-2-YL)-piperidine

Cat. No.: B1452372

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Abstract

This document provides a detailed guide for the robust and sensitive analysis of **4-(5-Phenyl-thiazol-2-YL)-piperidine** using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The core of this application note is a meticulously developed protocol designed for researchers, scientists, and professionals in drug development who require accurate identification and quantification of this compound. We delve into the foundational principles of the methodology, explaining the rationale behind instrument parameters and sample preparation techniques. The guide covers the physicochemical properties of the analyte, its predictable ionization and fragmentation behavior, a step-by-step LC-MS/MS protocol, and guidelines for data interpretation, ensuring scientific integrity and reproducibility.

Introduction and Scientific Rationale

The **4-(5-Phenyl-thiazol-2-YL)-piperidine** moiety is a significant structural scaffold found in numerous pharmacologically active compounds. The piperidine ring, a ubiquitous feature in pharmaceuticals and natural alkaloids, combined with the electronically distinct thiazole ring, creates a molecule with potential for diverse biological interactions.^{[1][2]} Given its prevalence, the development of a selective and sensitive analytical method is paramount for pharmacokinetic studies, metabolite identification, and quality control in pharmaceutical manufacturing.^{[3][4]}

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers unparalleled selectivity and sensitivity for analyzing small molecules in complex matrices.^{[5][6]} This guide focuses on an Electrospray Ionization (ESI) tandem mass spectrometry (MS/MS) approach, which is ideally suited for polar, nitrogen-containing compounds like **4-(5-Phenyl-thiazol-2-YL)-piperidine**.^{[7][8]} Our objective is to provide a self-validating protocol that not only guides the user through the experimental steps but also explains the causality behind the chosen parameters, empowering the analyst to adapt and troubleshoot the method effectively.

Analyte Characteristics and Mass Spectrometry Behavior

A thorough understanding of the analyte's physicochemical properties is the foundation of robust method development.

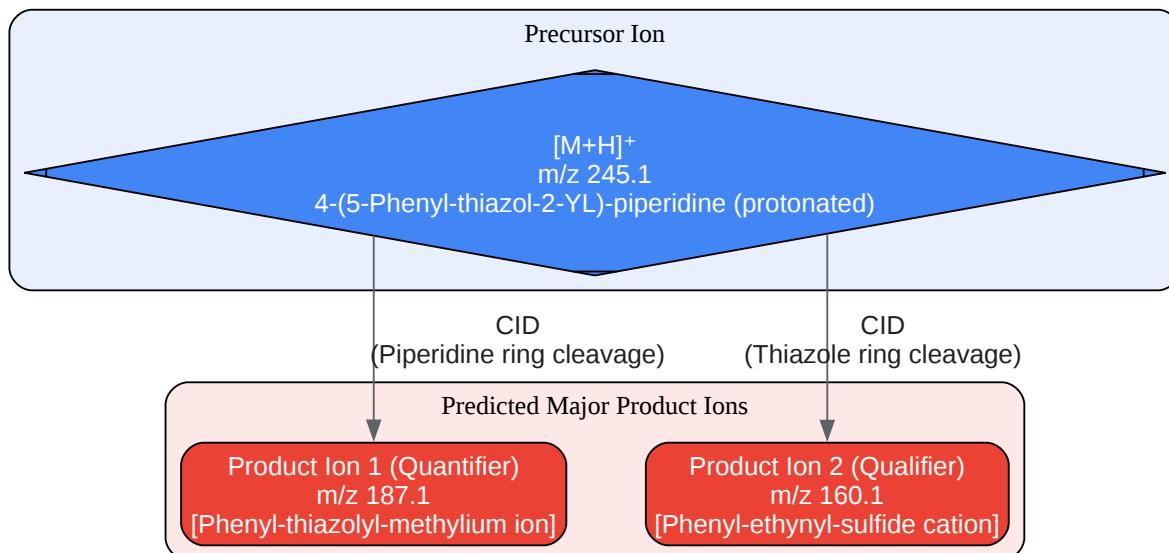
Chemical Structure and Properties:

- Compound Name: **4-(5-Phenyl-thiazol-2-YL)-piperidine**
- CAS Number: 885274-68-0^[9]
- Molecular Formula: C₁₄H₁₆N₂S^[9]
- Average Molecular Weight: 244.36 g/mol ^[9]
- Monoisotopic Mass: 244.1034 Da

Property	Value	Rationale for MS Method
Monoisotopic Mass	244.1034 Da	The basis for calculating the precursor ion m/z.
$[M+H]^+$ (Protonated Ion)	245.1112 m/z	The target precursor ion for MS/MS analysis in positive ESI mode.
Key Structural Features	Basic piperidine nitrogen, aromatic thiazole and phenyl rings.	The piperidine nitrogen is readily protonated, making positive mode Electrospray Ionization (ESI) the optimal choice for high sensitivity. [1] [7]

Predicted Ionization and Fragmentation: Electrospray Ionization (ESI) is the preferred technique for this molecule due to the presence of the basic piperidine nitrogen, which readily accepts a proton in solution to form a stable $[M+H]^+$ ion.[\[8\]](#)

In tandem mass spectrometry (MS/MS), the protonated precursor ion (m/z 245.1) is isolated and subjected to Collision-Induced Dissociation (CID). The fragmentation pattern is dictated by the molecule's structure, with the weakest bonds and most stable resulting fragments dominating the product ion spectrum. For **4-(5-Phenyl-thiazol-2-YL)-piperidine**, fragmentation is expected to occur primarily at two locations: cleavage within the piperidine ring and cleavage of the bond connecting the piperidine and thiazole rings.[\[1\]](#)[\[10\]](#) The thiazole ring itself is relatively stable but can also undergo specific fragmentation.[\[11\]](#)[\[12\]](#)



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Caption: Predicted fragmentation pathway for protonated **4-(5-Phenyl-thiazol-2-YL)-piperidine**.

Comprehensive LC-MS/MS Protocol

This protocol is designed for a standard tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) equipped with an ESI source.^[1] The method utilizes Multiple Reaction Monitoring (MRM) for optimal sensitivity and selectivity in quantification.^[4]

Part A: Sample Preparation

The goal of sample preparation is to extract the analyte from its matrix, remove interferences, and present it in a solvent compatible with the LC-MS system.^{[13][14][15]} For biological fluids like plasma or serum, protein precipitation is a rapid and effective method.

Protocol: Protein Precipitation

- **Aliquot:** Transfer 100 μ L of the biological sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.
- **Spike (Optional):** Add an appropriate internal standard to correct for matrix effects and variability.
- **Precipitate:** Add 300 μ L of ice-cold acetonitrile. The 3:1 ratio of organic solvent to aqueous sample ensures efficient protein precipitation.
- **Vortex:** Mix vigorously for 60 seconds to ensure complete denaturation of proteins.
- **Centrifuge:** Centrifuge at 14,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins.
- **Extract:** Carefully transfer the supernatant to a new tube or a 96-well plate. Avoid disturbing the protein pellet.
- **Evaporate & Reconstitute (Optional but Recommended):** Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 μ L of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). This step concentrates the analyte and ensures compatibility with the LC mobile phase, improving peak shape.
- **Inject:** The sample is now ready for injection into the LC-MS/MS system.

Part B: Liquid Chromatography (LC) Method

The LC method separates the analyte from other components in the prepared sample before it enters the mass spectrometer. A reversed-phase C18 column is a robust starting point for a molecule of this polarity.[\[16\]](#)

Parameter	Recommended Condition	Rationale
LC System	HPLC or UHPLC System	UHPLC provides better resolution and faster run times.
Column	C18 Reversed-Phase, 2.1 x 50 mm, 1.8 μ m	A standard choice for small molecule analysis, offering good retention and peak shape.
Mobile Phase A	Water + 0.1% Formic Acid	Formic acid acts as a proton source, promoting $[M+H]^+$ ion formation in the ESI source.
Mobile Phase B	Acetonitrile + 0.1% Formic Acid	Acetonitrile is a common organic solvent providing good elution strength.
Flow Rate	0.4 mL/min	Appropriate for a 2.1 mm ID column.
Column Temp.	40 °C	Elevated temperature reduces viscosity and can improve peak shape and reproducibility.
Injection Volume	5 μ L	Can be optimized based on analyte concentration and system sensitivity.
Gradient	5% B to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B and equilibrate for 1 min.	A standard gradient to elute the analyte with good peak shape and then wash the column.

Part C: Mass Spectrometry (MS) Method

The MS method is optimized for the specific detection of **4-(5-Phenyl-thiazol-2-YL)-piperidine**.

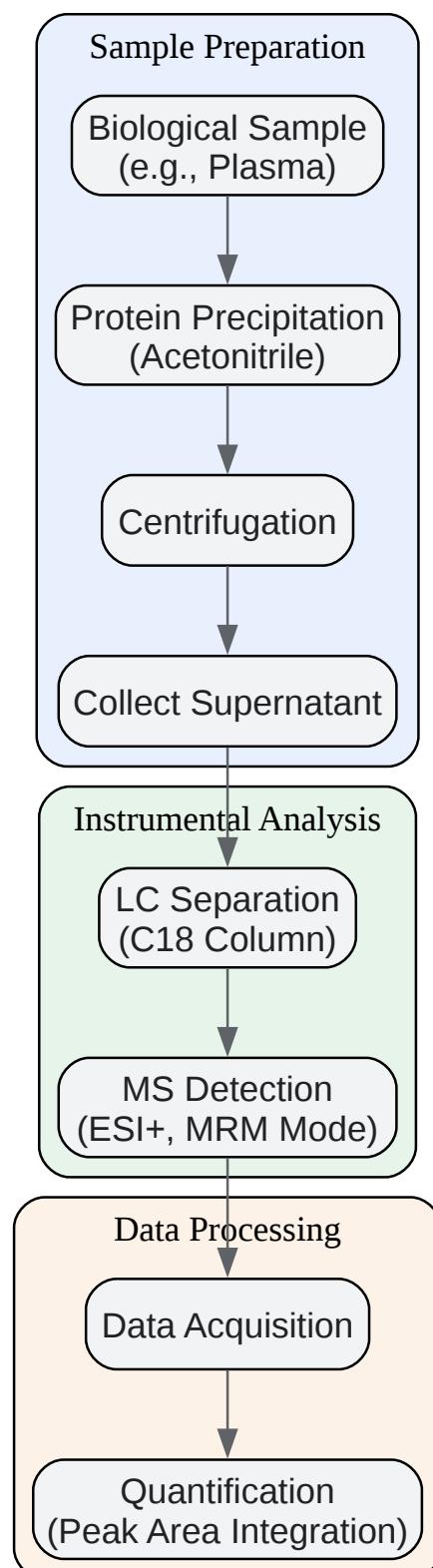
Parameter	Recommended Setting	Rationale
Mass Spectrometer	Triple Quadrupole or Q-TOF MS	Essential for MS/MS experiments and quantitative MRM analysis.
Ionization Source	Electrospray Ionization (ESI)	Optimal for polar, ionizable compounds. ^[5]
Polarity	Positive Ion Mode	The basic piperidine nitrogen is readily protonated.
Ion Spray Voltage	+4500 V	To be optimized for the specific instrument, but a good starting point.
Source Temp.	500 °C	Facilitates desolvation of the ESI droplets.
Collision Gas	Nitrogen	Used as the inert gas for Collision-Induced Dissociation (CID).
Acquisition Mode	Multiple Reaction Monitoring (MRM)	Provides the highest sensitivity and selectivity for quantification.

Optimized MRM Transitions: The following precursor-to-product ion transitions should be optimized on your specific instrument by infusing a standard solution of the analyte. Collision energy (CE) and other lens voltages are instrument-dependent.

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Proposed Use
4-(5-Phenyl-thiazol-2-YL)-piperidine	245.1	187.1	Quantifier
4-(5-Phenyl-thiazol-2-YL)-piperidine	245.1	160.1	Qualifier

Experimental Workflow and Method Validation

The entire process from sample receipt to data analysis follows a logical and streamlined workflow.

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Caption: Overall experimental workflow for the LC-MS/MS analysis.

For the method to be considered trustworthy and reliable, especially in regulated environments, it must be validated. Key validation parameters, as outlined in guidelines like the ICH M10 for bioanalytical method validation, should be assessed.[17] This includes:

- Specificity & Selectivity: Ensuring no interference from matrix components at the analyte's retention time.
- Linearity and Range: Demonstrating a linear response across a defined concentration range.
- Accuracy & Precision: Confirming the method provides results close to the true value and is reproducible.
- Recovery: Evaluating the efficiency of the sample preparation process.[17]
- Carryover: Ensuring that no analyte remains from a previous injection to affect the current one.[17]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the analysis of **4-(5-Phenyl-thiazol-2-YL)-piperidine** by LC-MS/MS. By detailing the rationale behind each step, from sample preparation to the optimization of mass spectrometry parameters, this guide serves as a robust starting point for researchers. The proposed method is designed for high sensitivity and selectivity, making it suitable for a wide range of applications in pharmaceutical development and bioanalysis.

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